H-Pro-leu-gly-gly-OH H-Pro-leu-gly-gly-OH
Brand Name: Vulcanchem
CAS No.: 75188-89-5
VCID: VC2352386
InChI: InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1
SMILES: CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1
Molecular Formula: C15H26N4O5
Molecular Weight: 342.39 g/mol

H-Pro-leu-gly-gly-OH

CAS No.: 75188-89-5

Cat. No.: VC2352386

Molecular Formula: C15H26N4O5

Molecular Weight: 342.39 g/mol

* For research use only. Not for human or veterinary use.

H-Pro-leu-gly-gly-OH - 75188-89-5

Specification

CAS No. 75188-89-5
Molecular Formula C15H26N4O5
Molecular Weight 342.39 g/mol
IUPAC Name 2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1
Standard InChI Key IYZOXDNRXYWQCI-QWRGUYRKSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1
SMILES CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1
Canonical SMILES CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1

Introduction

Chemical Structure and Properties

H-Pro-leu-gly-gly-OH is characterized by its specific amino acid sequence and chemical structure. The full IUPAC name of this compound is 2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid . This tetrapeptide contains proline as its N-terminal amino acid, followed by leucine and two glycine residues at the C-terminus.

Physical and Chemical Characteristics

The physical and chemical properties of H-Pro-leu-gly-gly-OH provide insights into its behavior in various experimental and biological contexts. Based on available safety data, the compound requires specific handling precautions due to its potential for causing skin and eye irritation .

Table 1: Key Physical and Chemical Properties of H-Pro-leu-gly-gly-OH

PropertyValue/Description
Physical StateSolid
IUPAC Name2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid
Hazard ClassificationSkin irritation (Category 2), Eye irritation (Category 2A)
Specific Target EffectsMay cause respiratory irritation (Category 3)
Storage RecommendationStore in well-ventilated place with tightly closed container
Common NameH-Pro-leu-gly-gly-OH

Research Applications and Significance

H-Pro-leu-gly-gly-OH possesses versatile applications across multiple scientific disciplines due to its unique peptide structure and properties.

Applications in Chemistry

In chemistry, H-Pro-leu-gly-gly-OH serves as a model peptide for studying:

  • Peptide bond formation and stability

  • Interactions with other molecules

  • Structure-activity relationships in short peptides

  • Conformational analysis of tetrapeptides containing proline

Biological Research Applications

The biological significance of H-Pro-leu-gly-gly-OH extends to investigations of:

  • Protein-protein interactions

  • Enzyme-substrate specificity mechanisms

  • Cellular uptake pathways for small peptides

  • Biological recognition processes

Pharmaceutical and Medical Applications

The pharmaceutical potential of H-Pro-leu-gly-gly-OH and structurally similar peptides includes:

  • Development of peptide-based therapeutics

  • Exploration of antimicrobial, anticancer, and anti-inflammatory activities

  • Design of peptide drug delivery systems

  • Structure-based drug discovery initiatives

Comparative Analysis with Related Peptides

Understanding H-Pro-leu-gly-gly-OH in relation to similar peptides provides valuable context for its unique properties and applications.

Comparison with H-Leu-Gly-Gly-OH

While H-Pro-leu-gly-gly-OH contains proline as its N-terminal amino acid, H-Leu-Gly-Gly-OH features leucine in this position. The substitution significantly affects the conformational properties due to proline's unique cyclic structure, which introduces distinctive constraints to the peptide backbone .

Table 2: Comparison of H-Pro-leu-gly-gly-OH with H-Leu-Gly-Gly-OH

FeatureH-Pro-leu-gly-gly-OHH-Leu-Gly-Gly-OH
N-terminal Amino AcidProlineLeucine
IUPAC Name2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid
Conformational FlexibilityRestricted due to prolineGreater flexibility
CAS Number75188-89-51187-50-4

Relationship to Modified Derivatives

Protected derivatives like Z-Pro-Leu-Gly-OEt (CAS: 7784-82-9) represent important modifications of the basic peptide structure . These protected forms often serve as intermediates in peptide synthesis or as tools for studying peptide conformation and crystal structures. The addition of protecting groups (such as Z or carbobenzyloxy at the N-terminus) and ester modifications (ethyl ester at the C-terminus) alters solubility, stability, and reactivity profiles compared to the unprotected H-Pro-leu-gly-gly-OH.

Future Research Directions

Several promising research avenues exist for further exploration of H-Pro-leu-gly-gly-OH:

Structure-Activity Relationship Studies

Detailed investigations of how structural modifications to H-Pro-leu-gly-gly-OH affect its biological activities could yield valuable insights for peptide-based drug design. Particularly, the role of proline in determining the tetrapeptide's conformational rigidity and its impact on receptor binding represents an area worthy of exploration.

Formulation and Delivery Systems

Developing effective formulation and delivery systems for H-Pro-leu-gly-gly-OH could enhance its stability and bioavailability for both research and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator